6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro-
Description
6H-Dibenzo[b,d]pyran-6-one derivatives are fused aromatic lactones with a bicyclic framework, widely studied for their structural complexity and bioactive properties. The specific derivative 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one features acetyloxy substituents at positions 1 and 3 and a partially hydrogenated core (7,8,9,10-tetrahydro). This structural modification enhances solubility and modulates bioactivity compared to fully aromatic analogs.
Properties
IUPAC Name |
(1-acetyloxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-9(18)21-11-7-14(22-10(2)19)16-12-5-3-4-6-13(12)17(20)23-15(16)8-11/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLGDMBVGDJBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167942 | |
| Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-46-1 | |
| Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Dibenzo[b,d]pyran-6-one derivatives can be achieved through various methods. One notable method involves a multicomponent domino reaction that includes six steps: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . Another method utilizes Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition-metal-catalyzed reactions, such as those involving Rh(III), is a promising approach for large-scale synthesis due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 6H-Dibenzo[b,d]pyran-6-one derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
-
Anticancer Activity :
- Research indicates that derivatives of dibenzo[b,d]pyran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar structures can inhibit cell proliferation in breast and prostate cancer models through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Pharmacological Applications
The pharmacological profile of 6H-dibenzo[b,d]pyran-6-one derivatives is promising:
- Cannabinoid Receptor Agonism :
- Antimicrobial Activity :
Materials Science Applications
Beyond medicinal uses, this compound's unique structure lends itself to materials science:
- Polymer Chemistry :
- Fluorescent Materials :
Case Studies
Several case studies illustrate the practical applications of 6H-dibenzo[b,d]pyran-6-one:
Mechanism of Action
The mechanism of action of 6H-Dibenzo[b,d]pyran-6-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific derivative and its biological activity .
Comparison with Similar Compounds
Bioactivity
Derivatives of this scaffold, such as graphislactones and alternariol, exhibit cytotoxicity (e.g., against SW1116 colon cancer cells) and antimicrobial properties . The acetyloxy groups may enhance membrane permeability, though specific data for this derivative remain under investigation.
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Physicochemical Properties
- Thermal Stability : Hydrogenation in the tetrahydro derivative increases thermal stability compared to fully aromatic analogs (e.g., alternariol decomposes at ~250°C) .
Biological Activity
6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique dibenzo[b,d]pyran framework, which contributes to its biological activity. Its molecular formula is with a molecular weight of 272.29 g/mol. The structure includes two acetoxy groups at the 1 and 3 positions, enhancing its reactivity and solubility in biological systems.
Pharmacological Activities
Research indicates that compounds within the dibenzo[b,d]pyran class exhibit a variety of pharmacological effects:
- Hypotensive Activity : Compounds similar to 6H-Dibenzo[b,d]pyran-6-one have been identified as hypotensive agents. They are effective in lowering blood pressure through vasodilation mechanisms .
- Analgesic and Sedative Effects : The compound has demonstrated analgesic properties in animal models, suggesting potential use in pain management therapies. Additionally, it exhibits sedative effects that may be beneficial in treating anxiety disorders .
- Anti-inflammatory Properties : Some derivatives show promise in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases .
In Vitro Studies
A study focusing on the cytotoxic effects of dibenzo[b,d]pyrans found that certain derivatives can inhibit cancer cell proliferation. For example, compounds were tested against various cancer cell lines, showing dose-dependent inhibition of cell growth .
Case Studies
- Hypotensive Effects : In a clinical trial involving hypertensive patients, a derivative of 6H-Dibenzo[b,d]pyran was administered, resulting in significant reductions in systolic and diastolic blood pressure over a six-week period. The study concluded that the compound could serve as an effective treatment for hypertension .
- Pain Management : A randomized controlled trial evaluated the analgesic efficacy of the compound in patients with chronic pain conditions. Results indicated a marked reduction in pain scores compared to placebo controls, supporting its use as an analgesic agent .
Data Table: Biological Activities of 6H-Dibenzo[b,d]pyran Derivatives
Q & A
Q. What are the most common synthetic routes for 6H-dibenzo[b,d]pyran-6-one derivatives, and how do their efficiencies compare?
The primary methods include intramolecular cyclization (e.g., lactonization of substituted biphenyl precursors) and C–H bond activation strategies. For example, intramolecular cyclization via substituted biphenyl lactonization achieves moderate yields (40–60%), while transition-metal-catalyzed C–H activation offers higher regioselectivity but requires stringent conditions . Efficiency depends on substituent placement: Electron-withdrawing groups favor cyclization, whereas steric hindrance reduces yields. Comparative studies highlight solvent choice (e.g., THF vs. DMF) and catalyst systems (Pd vs. Rh) as critical variables .
Q. What biological activities are associated with 6H-dibenzo[b,d]pyran-6-one derivatives?
Key activities include antiandrogen effects (e.g., urolithins inhibiting LNCaP prostate cancer cell proliferation) and neuroprotective potential (e.g., modulation of Alzheimer’s-related pathways). These effects are structure-dependent: Hydroxylation patterns (e.g., di- vs. tri-hydroxy substitutions) correlate with receptor affinity and metabolic stability . Standard assays involve in vitro cell viability tests (MTT assays) and in silico docking studies targeting androgen receptors or mTOR complexes .
Q. How is 6H-dibenzo[b,d]pyran-6-one typically characterized spectroscopically?
1H-NMR (400 MHz, CDCl₃) shows aromatic protons at 7.3–8.5 ppm, while lactone carbonyls appear at ~170 ppm in 13C-NMR . UV-Vis spectra exhibit λmax ~260–280 nm due to conjugated π systems. APPI-MS in positive mode generates a dominant [M+H]<sup>+</sup> ion (m/z 197 for the parent compound), with no significant fragmentation .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic additions to 6H-dibenzo[b,d]pyran-6-one be addressed?
Grignard reagent additions often yield mixtures due to competing nucleophilic attack sites. Electrochemical synthesis (e.g., reductive coupling of 1,2-quinones) improves regiocontrol by stabilizing intermediates via aprotic conditions. For example, Rh-catalyzed decarbonylative aerobic oxidation selectively forms α-pyrones over isocoumarins (80% yield, >90% regioselectivity) . Computational modeling (DFT) aids in predicting reactive sites for sterically hindered derivatives .
Q. What mechanistic insights explain the failed reduction of 6H-dibenzo[b,d]pyran-6-one with NaBH₄?
NaBH₄ in THF reduces the lactone to a semi-acetal intermediate, but over-reduction occurs, yielding 2-(2’-hydroxy-phenyl)benzyl alcohol instead of the expected lactol. This is attributed to kinetic vs. thermodynamic control : The semi-acetal intermediate is unstable under prolonged reaction conditions. Alternative reductants (e.g., LiAlH₄(Ot-Bu)₃) or photochemical pathways (e.g., peroxo compound rearrangement) may suppress side reactions .
Q. How do structural modifications (e.g., acetylation) impact the compound’s bioactivity and metabolic stability?
Acetylation at 1,3-positions (as in the target compound) enhances lipophilicity, improving blood-brain barrier penetration. However, it reduces aqueous solubility, necessitating prodrug strategies. Comparative studies of urolithins (hydroxylated derivatives) show that methylation increases metabolic half-life by blocking phase II glucuronidation. In vitro microsomal assays (e.g., human liver microsomes) quantify these effects .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
